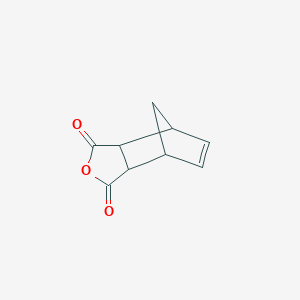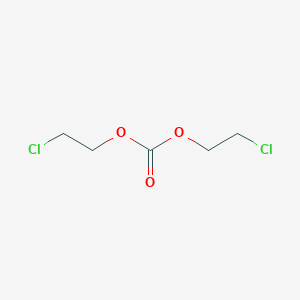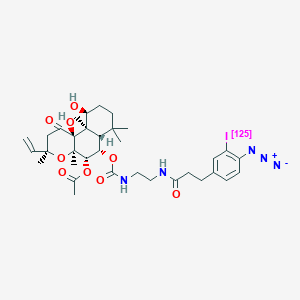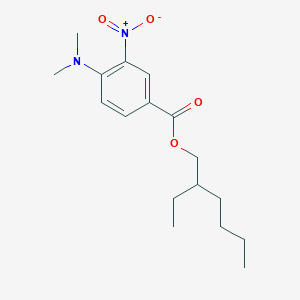
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate, commonly known as Octocrylene, is a chemical compound widely used in the production of sunscreens and other cosmetic products. It is an organic compound that belongs to the family of benzophenones, which are known for their ability to absorb UV radiation. Octocrylene is a popular ingredient in sunscreens due to its ability to protect the skin from both UVA and UVB radiation.
Mécanisme D'action
Octocrylene works by absorbing UV radiation and converting it into heat energy. It does not block UV radiation but rather absorbs it and converts it into a less harmful form of energy. Octocrylene is also known to stabilize other UV filters, which enhances their effectiveness.
Effets Biochimiques Et Physiologiques
Octocrylene has been shown to have minimal toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that Octocrylene may have estrogenic effects, which could potentially lead to hormonal imbalances. More research is needed to fully understand the long-term effects of Octocrylene on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Octocrylene is a widely used ingredient in sunscreen and cosmetic products, making it readily available for lab experiments. It is also relatively inexpensive and easy to synthesize. However, Octocrylene has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on Octocrylene. One area of interest is the development of new methods for synthesizing Octocrylene that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Octocrylene, such as in the treatment of skin cancer. Finally, more research is needed to fully understand the long-term effects of Octocrylene on human health, particularly with regard to its potential estrogenic effects.
Méthodes De Synthèse
Octocrylene is synthesized through the reaction of 3-nitrobenzoyl chloride with 2-ethylhexanol and dimethylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through distillation and recrystallization to obtain pure Octocrylene.
Applications De Recherche Scientifique
Octocrylene has been extensively studied for its ability to protect the skin from UV radiation. It is commonly used in the production of sunscreens due to its ability to absorb both UVA and UVB radiation. Octocrylene has also been studied for its potential use in the treatment of skin cancer. Studies have shown that Octocrylene can inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
134682-95-4 |
|---|---|
Nom du produit |
2-Ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
Formule moléculaire |
C17H26N2O4 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-ethylhexyl 4-(dimethylamino)-3-nitrobenzoate |
InChI |
InChI=1S/C17H26N2O4/c1-5-7-8-13(6-2)12-23-17(20)14-9-10-15(18(3)4)16(11-14)19(21)22/h9-11,13H,5-8,12H2,1-4H3 |
Clé InChI |
GFQKECYCADMIJF-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



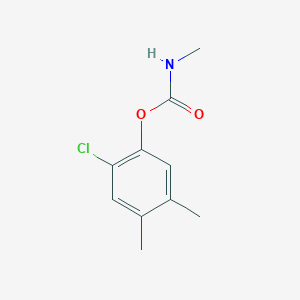
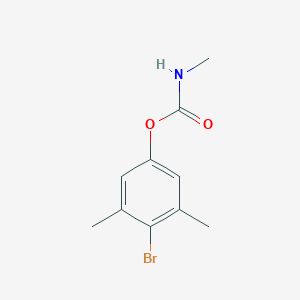
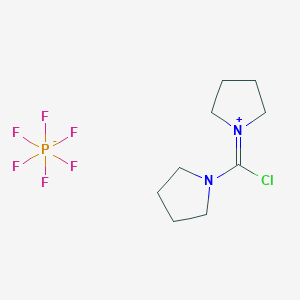
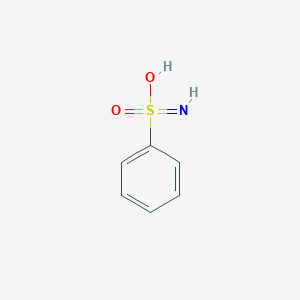
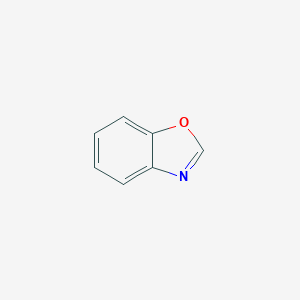
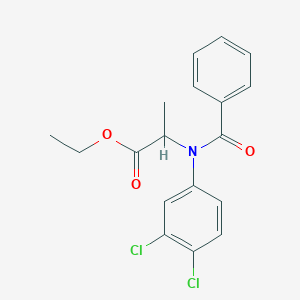
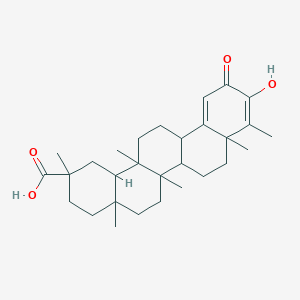
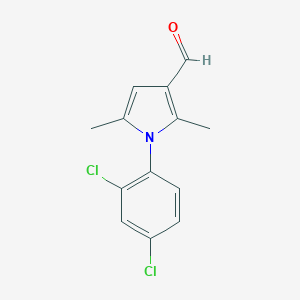
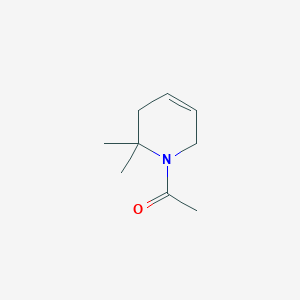
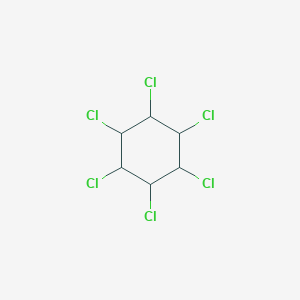
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
